6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol
Overview
Description
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol is an organic compound with the molecular formula C12H21NO It is characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a hexanol chain attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol typically involves the reaction of 2,5-dimethylpyrrole with a suitable hexanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 2,5-dimethylpyrrole is reacted with a hexylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent)[][2].
Major Products Formed
Oxidation: Formation of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanal or 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanoic acid.
Reduction: Formation of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexane.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used[][2].
Scientific Research Applications
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the hexanol chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylpyrrole: A simpler analog lacking the hexanol chain.
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexanoic acid: An oxidized form of the compound.
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexane: A reduced form of the compound.
Uniqueness
6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol is unique due to the presence of both a pyrrole ring and a hexanol chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11-7-8-12(2)13(11)9-5-3-4-6-10-14/h7-8,14H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDKNYFFHTZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCCCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381741 | |
Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280133-18-8 | |
Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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